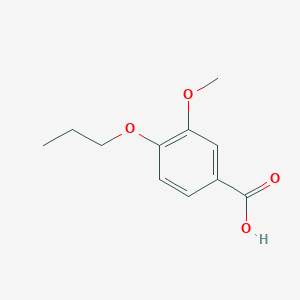

3-Methoxy-4-propoxybenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-4-propoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-3-6-15-9-5-4-8(11(12)13)7-10(9)14-2/h4-5,7H,3,6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYAZCFCEURLPSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50368167 | |

| Record name | 3-methoxy-4-propoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3535-32-8 | |

| Record name | 3-Methoxy-4-propoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3535-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-methoxy-4-propoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Methoxy-4-propoxybenzoic acid chemical properties

An In-depth Technical Guide to 3-Methoxy-4-propoxybenzoic Acid

Introduction

This compound, with the CAS Number 3535-32-8, is a substituted benzoic acid derivative. It belongs to the family of vanilloids, which are characterized by a vanillyl group, and is structurally derived from vanillic acid (4-hydroxy-3-methoxybenzoic acid). The functional groups present—a carboxylic acid, a methoxy group, and a propoxy group—confer upon it a distinct set of chemical properties and a versatile reactivity profile.[1][2] This makes it a valuable intermediate and building block in organic synthesis.

While vanillin and its primary metabolite, vanillic acid, are well-studied for their broad pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties, derivatives like this compound represent a frontier for further exploration.[3][4][5] The modification of the hydroxyl group in vanillic acid to a propoxy ether linkage alters the compound's lipophilicity and steric properties, which can significantly influence its biological activity and suitability for various applications. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications for professionals in research and drug development.

Physicochemical and Computed Properties

The physical and chemical characteristics of a compound are fundamental to its application in experimental settings. These properties dictate its solubility, stability, and interactions with other molecules. The key properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄O₄ | [1] |

| Molecular Weight | 210.23 g/mol | [6] |

| CAS Number | 3535-32-8 | [1] |

| Melting Point | 179-181 °C | [6] |

| Boiling Point | 330.2 °C at 760 mmHg | [6] |

| Flash Point | 125.4 °C | [6] |

| XLogP3 (Lipophilicity) | 2.5 | [6] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 4 | [6] |

| Rotatable Bond Count | 5 | [6] |

| Exact Mass | 210.08920892 u | [6] |

Chemical Structure and Reactivity

The reactivity of this compound is governed by its three principal functional groups: the carboxylic acid, the methoxy ether, and the propoxy ether, all attached to a benzene ring.

-

Carboxylic Acid Group (-COOH): This is the most reactive site, readily undergoing reactions typical of carboxylic acids. It can be converted into esters (esterification), amides (amidation), acid chlorides, or anhydrides. Its acidic proton makes the compound soluble in basic aqueous solutions.

-

Aromatic Ring: The benzene ring is electron-rich due to the activating effects of the methoxy and propoxy groups (alkoxy groups are ortho-, para-directing). It is susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The positions ortho and meta to the carboxylic acid group are the most likely sites for substitution.

-

Ether Groups (-OCH₃, -OC₃H₇): The ether linkages are generally stable under neutral and basic conditions. Cleavage can occur under harsh acidic conditions (e.g., with strong hydrohalic acids like HBr or HI).

The structural similarity to vanillic acid suggests its potential as a precursor in the synthesis of complex pharmaceutical agents, analogous to how vanillic acid is used to produce drugs like Etamivan and Modecainide.[7][8]

Synthesis Pathway

A common and logical route for the synthesis of this compound is via the alkylation of a readily available vanillic acid derivative. The Williamson ether synthesis is a field-proven method for this transformation. The carboxylic acid group is typically protected as an ester to prevent it from interfering with the base-mediated alkylation step.

Experimental Protocol: A Self-Validating System

This protocol describes the synthesis starting from methyl vanillate. Each step includes expected outcomes and validation checkpoints.

-

Step 1: Alkylation of Methyl Vanillate

-

Procedure: To a solution of methyl 4-hydroxy-3-methoxybenzoate (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add a weak base like potassium carbonate (K₂CO₃, 1.5 eq). Stir the mixture at room temperature for 15-20 minutes. Add 1-bromopropane (1.2 eq) dropwise. Heat the reaction mixture to 60-70 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).[9]

-

Causality: The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of 1-bromopropane in an SN2 reaction to form the ether linkage. Protecting the carboxylic acid as an ester prevents its deprotonation, which would inhibit the desired reaction.

-

Validation: The reaction progress is monitored by TLC, observing the disappearance of the starting material spot and the appearance of a new, less polar product spot (the ester intermediate).

-

-

Step 2: Work-up and Isolation of Intermediate

-

Procedure: After cooling, pour the reaction mixture into cold water. The organic product, being less soluble in water, will often precipitate or can be extracted with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Validation: The crude product can be analyzed by ¹H NMR to confirm the presence of the propoxy group signals and the absence of the phenolic -OH proton.

-

-

Step 3: Saponification (Ester Hydrolysis)

-

Procedure: Dissolve the crude ester intermediate in a mixture of methanol and aqueous potassium hydroxide (KOH) solution. Reflux the mixture for 1-2 hours, again monitoring by TLC for the disappearance of the ester.[7]

-

Causality: The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the cleavage of the ester bond, forming a carboxylate salt.

-

Validation: The product of this step, the potassium salt of the target acid, is water-soluble. TLC will show a new, highly polar spot corresponding to the carboxylate.

-

-

Step 4: Acidification and Purification

-

Procedure: Cool the reaction mixture in an ice bath and acidify by slowly adding concentrated hydrochloric acid (HCl) until the pH is approximately 2. A white solid should precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Causality: Acidification protonates the carboxylate salt, yielding the neutral carboxylic acid, which is much less soluble in water and thus precipitates.

-

Validation: The final product's identity and purity should be confirmed by melting point determination, which should be sharp and within the literature range (179-181 °C), and by comprehensive spectral analysis (NMR, IR, MS).[6]

-

Predicted Spectral Data

While specific experimental spectra are not widely published, the expected spectral characteristics can be reliably predicted based on the molecular structure and data from analogous compounds.[10][11][12]

| Technique | Predicted Key Features |

| ¹H NMR | - Carboxylic Acid (1H): Broad singlet, δ > 10 ppm.- Aromatic (3H): Three distinct signals in the δ 6.8-7.8 ppm range.- Propoxy O-CH₂ (2H): Triplet, δ ≈ 4.0-4.2 ppm.- Methoxy -OCH₃ (3H): Singlet, δ ≈ 3.8-3.9 ppm.- Propoxy -CH₂- (2H): Sextet, δ ≈ 1.8-2.0 ppm.- Propoxy -CH₃ (3H): Triplet, δ ≈ 1.0-1.2 ppm. |

| ¹³C NMR | - Carbonyl (-COOH): δ ≈ 168-172 ppm.- Aromatic C-O: δ ≈ 145-155 ppm.- Aromatic C-H/C-C: δ ≈ 110-130 ppm.- Propoxy O-CH₂: δ ≈ 70 ppm.- Methoxy -OCH₃: δ ≈ 56 ppm.- Propoxy -CH₂-: δ ≈ 22 ppm.- Propoxy -CH₃: δ ≈ 10 ppm. |

| IR (cm⁻¹) | - O-H stretch (acid): Very broad, 2500-3300.- C-H stretch (aliphatic): 2850-3000.- C=O stretch (acid): Strong, sharp, 1680-1710.- C=C stretch (aromatic): 1580-1610, 1450-1500.- C-O stretch (aryl ether & acid): 1250-1300, 1030-1150. |

| Mass Spec. | - Molecular Ion (M⁺): m/z = 210.- Key Fragments: Loss of -C₃H₇ (m/z = 167), loss of -OC₃H₇ (m/z = 151), loss of -COOH (m/z = 165), loss of -OCH₃ (m/z = 179). |

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

-

Hazard Identification: The compound is classified as an irritant.[13] It may cause skin, eye, and respiratory irritation.[14][15]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[16]

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[14][17] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed.[14]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[18]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Applications and Future Directions

This compound serves primarily as a specialized chemical intermediate. Its structural relationship to pharmacologically active vanilloids positions it as a compound of interest for drug discovery and medicinal chemistry.

-

Pharmaceutical Intermediate: The true value of this compound lies in its role as a scaffold. The carboxylic acid handle allows for the attachment of various other molecules through amide or ester linkages, enabling the construction of more complex drug candidates. It can be a key precursor in multi-step syntheses of active pharmaceutical ingredients (APIs).[9][19]

-

Medicinal Chemistry Research: In structure-activity relationship (SAR) studies, modifying the 4-position of the vanillic acid core from a hydroxyl to a propoxy group allows researchers to probe the effects of increased lipophilicity and size on target binding and biological activity. Derivatives of vanillic acid are being investigated for their potential to address inflammation and combat drug-resistant fungal infections.[5]

-

Fine Chemicals: Beyond pharmaceuticals, it may find use in the synthesis of agrochemicals, dyes, or specialty polymers where its specific substitution pattern can impart desired properties.

The continued exploration of vanillin and vanillic acid derivatives in drug design suggests that intermediates like this compound will remain relevant.[4] Future research will likely focus on incorporating this moiety into novel molecular frameworks to develop new therapeutic agents with enhanced efficacy and targeted activity.

References

- 1. appchemical.com [appchemical.com]

- 2. pschemicals.com [pschemicals.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Unleashing the potential of vanillic acid: A new twist on nature's recipe to fight inflammation and circumvent azole-resistant fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. 3-Methoxybenzoic Acid | C8H8O3 | CID 11461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 3-Hydroxy-4-methoxybenzoic acid(645-08-9) 1H NMR [m.chemicalbook.com]

- 12. 3-Methoxybenzoic acid(586-38-9) IR Spectrum [chemicalbook.com]

- 13. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrixscientific.com]

- 14. aksci.com [aksci.com]

- 15. carlroth.com [carlroth.com]

- 16. fishersci.com [fishersci.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. fishersci.com [fishersci.com]

- 19. srinichem.com [srinichem.com]

Strategic Synthesis of 3-Methoxy-4-propoxybenzoic Acid: A Mechanistic and Methodological Whitepaper

An In-depth Technical Guide:

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxy-4-propoxybenzoic acid is a valuable benzoic acid derivative utilized as a key intermediate and building block in the synthesis of pharmaceuticals and other specialty chemicals. This guide provides a comprehensive, technically-grounded pathway for its synthesis, starting from the readily available precursor, vanillic acid. The narrative emphasizes the strategic rationale behind a three-step approach involving carboxylic acid protection, Williamson ether synthesis, and subsequent deprotection. By elucidating the causality behind experimental choices and providing detailed, validated protocols, this document serves as a practical resource for laboratory and industrial applications.

Introduction: The Strategic Imperative

The synthesis of substituted aromatic compounds like this compound requires a strategic approach that maximizes yield, ensures purity, and utilizes cost-effective starting materials. The molecular structure, featuring methoxy, propoxy, and carboxylic acid functional groups, presents specific synthetic challenges, primarily the need for selective alkylation of the phenolic hydroxyl group in the presence of an acidic carboxyl group.

This guide details a robust and efficient three-step synthesis pathway commencing with vanillic acid (4-hydroxy-3-methoxybenzoic acid), a derivative of vanillin.[1] The chosen strategy hinges on a classic protection-alkylation-deprotection sequence to circumvent potential side reactions and ensure high-purity product formation.

Caption: Overall three-step synthesis pathway for this compound.

Part 1: Core Synthesis Strategy & Mechanistic Insights

A successful synthesis is built upon a foundation of sound chemical principles. The chosen pathway is not merely a sequence of steps but a deliberate strategy designed for efficiency and control.

The Rationale for a Protection-Alkylation-Deprotection Approach

Direct alkylation of vanillic acid's phenolic hydroxyl group is problematic. The Williamson ether synthesis, the method of choice for this transformation, requires a basic catalyst to deprotonate the hydroxyl group, forming a nucleophilic phenoxide ion.[2][3] However, the carboxylic acid proton is significantly more acidic than the phenolic proton. Consequently, the base would preferentially deprotonate the carboxyl group, which does not facilitate the desired O-alkylation and consumes the base.

To ensure selective alkylation at the 4-position hydroxyl group, the more acidic carboxylic acid is temporarily "protected" by converting it into an ester (in this case, a methyl ester).[4] This masking strategy neutralizes the acidity of the carboxyl group, allowing the base to deprotonate the phenolic hydroxyl group selectively for the subsequent etherification step. The ester is then easily hydrolyzed in the final step to regenerate the carboxylic acid.

Step 1: Esterification (Protection)

The conversion of vanillic acid to methyl 4-hydroxy-3-methoxybenzoate is typically achieved via Fischer esterification.[5] This acid-catalyzed reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂).[4] The excess methanol serves as both the reactant and the solvent, driving the equilibrium towards the formation of the ester.

Step 2: O-Propylation via Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for forming ethers and proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism.[6][7]

-

Deprotonation: A base, typically a mild one like potassium carbonate (K₂CO₃), abstracts the acidic proton from the phenolic hydroxyl group of the methyl vanillate intermediate. This generates a potent nucleophile, the phenoxide ion.

-

Nucleophilic Attack: The newly formed phenoxide ion attacks the primary carbon atom of a propyl halide (e.g., 1-bromopropane). This attack occurs from the backside relative to the leaving group (the bromide ion).[7]

-

Product Formation: A new carbon-oxygen bond is formed, creating the propoxy ether, and the bromide ion is expelled as the leaving group.

The choice of a primary alkyl halide like 1-bromopropane is critical, as the Sₙ2 mechanism is sensitive to steric hindrance.[3] Secondary or tertiary halides would favor an elimination reaction (E2) as a competing side reaction.[6] A polar aprotic solvent like N,N-Dimethylformamide (DMF) is ideal as it effectively solvates the potassium cation without solvating the phenoxide anion, thus enhancing its nucleophilicity.[2][4]

Caption: The Sₙ2 mechanism of the Williamson ether synthesis.

Note: The DOT script above is a template. A graphical representation would show the phenoxide ion attacking the carbon bonded to the bromine, with a transition state leading to the ether product and bromide ion.

Step 3: Saponification (Deprotection)

The final step is the hydrolysis of the methyl ester to reveal the target carboxylic acid. This is achieved through saponification, a base-mediated hydrolysis.[8] The reaction with a strong base like potassium hydroxide (KOH) in a methanol/water solvent system attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a carboxylate salt, which is then protonated during an acidic workup (e.g., with HCl) to precipitate the final product, this compound.

Part 2: Validated Experimental Protocols

The following protocols are synthesized from established methodologies and represent a reliable path to the target compound.[4][8]

Protocol 1: Synthesis of Methyl 4-hydroxy-3-methoxybenzoate (Intermediate 1)

-

Setup: To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add vanillic acid (0.26 mol).

-

Reagents: Add methanol (500 mL) to the flask, and stir to create a suspension.

-

Catalyst Addition: Carefully and slowly add thionyl chloride (0.50 mol) dropwise to the stirring mixture at room temperature. Caution: This reaction is exothermic and releases HCl gas.

-

Reaction: Stir the mixture at room temperature for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, concentrate the solvent in vacuo.

-

Neutralization: Dissolve the resulting oil in ice-water (50 mL) and adjust the pH to 7-8 using a saturated aqueous sodium bicarbonate solution.

-

Isolation: The product will precipitate as a solid. Filter the solid, wash it with cold water, and dry it to yield methyl 4-hydroxy-3-methoxybenzoate.

Protocol 2: Synthesis of Methyl 3-methoxy-4-propoxybenzoate (Intermediate 2)

-

Setup: In a 250 mL round-bottom flask, combine methyl 4-hydroxy-3-methoxybenzoate (0.26 mol), potassium carbonate (0.36 mol), and DMF (125 mL).

-

Reagent Addition: Add 1-bromopropane (0.32 mol) to the mixture.

-

Reaction: Heat the reaction mixture to 70 °C and maintain for 1-2 hours, stirring continuously. Monitor the reaction by TLC.

-

Workup: After completion, cool the mixture to room temperature.

-

Precipitation: Pour the reaction mixture slowly into a beaker containing 1.5 L of ice-water while stirring constantly.

-

Isolation: A solid will form. Collect the solid by filtration and wash thoroughly with cold water. Dry the solid to obtain methyl 3-methoxy-4-propoxybenzoate.

Protocol 3: Synthesis of this compound (Final Product)

-

Setup: To a 100 mL round-bottom flask, add methyl 3-methoxy-4-propoxybenzoate (5 mmol) and methanol (9 mL).

-

Reagent Addition: Add a solution of potassium hydroxide (20 mmol) in water (1 mL).

-

Reaction: Stir the mixture at room temperature for 12 hours or until the reaction is complete as indicated by TLC.

-

Workup: Cool the reaction solution in an ice bath.

-

Acidification: Slowly acidify the solution with concentrated hydrochloric acid (HCl) to a pH of approximately 2.

-

Isolation & Purification: A white solid will precipitate. Filter the product, wash with cold water, and dry. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield high-purity this compound.

Part 3: Data & Characterization

Table 1: Summary of Reagents and Expected Yields

| Step | Starting Material | Key Reagents | Solvent | Temp. | Time (approx.) | Expected Yield |

| 1 | Vanillic Acid | Thionyl Chloride, Methanol | Methanol | R.T. | 2 h | >95% |

| 2 | Methyl Vanillate | 1-Bromopropane, K₂CO₃ | DMF | 70 °C | 1-2 h | ~90% |

| 3 | Propylated Ester | KOH, HCl (workup) | Methanol/H₂O | R.T. | 12 h | >95% |

Product Characterization

The identity and purity of the intermediates and the final product must be confirmed through standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure by identifying the chemical environment of protons and carbons. The appearance of signals corresponding to the propyl group (a triplet around 4.0 ppm for the O-CH₂, a sextet around 1.8 ppm for the CH₂ and a triplet around 1.0 ppm for the CH₃ in ¹H NMR) and the disappearance of the phenolic -OH signal are key indicators in Step 2.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compounds. The expected exact mass for C₁₁H₁₄O₄ is 210.0892 g/mol .[9]

-

Melting Point Analysis: To assess the purity of the final crystalline product.

Conclusion

The presented three-step synthesis pathway, leveraging a protection-alkylation-deprotection strategy, offers a reliable and high-yielding method for producing this compound from vanillic acid. The mechanistic rationale for each step provides a clear understanding of the reaction dynamics, allowing for optimization and troubleshooting. The detailed protocols serve as a self-validating system for researchers and drug development professionals, enabling the consistent and efficient synthesis of this valuable chemical intermediate.

References

- 1. Vanillic acid - Wikipedia [en.wikipedia.org]

- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid [mdpi.com]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. 3-CyclopropylMethoxy-4-Methoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 9. echemi.com [echemi.com]

An In-depth Technical Guide to the Putative Mechanism of Action of 3-Methoxy-4-propoxybenzoic Acid as a Phosphodiesterase 4 (PDE4) Inhibitor

Abstract

This technical guide delineates the hypothesized mechanism of action for 3-Methoxy-4-propoxybenzoic acid, a small molecule for which the precise biological function is not yet fully characterized in peer-reviewed literature. Drawing upon established structure-activity relationships of analogous benzoic acid derivatives, we posit that its primary mode of action is the selective inhibition of phosphodiesterase 4 (PDE4). This document provides a comprehensive overview of the PDE4 enzyme, its pivotal role in the cyclic adenosine monophosphate (cAMP) signaling pathway, and the downstream anti-inflammatory consequences of its inhibition. Furthermore, we furnish detailed, field-proven experimental protocols for the validation of this hypothesis, including in vitro enzymatic assays and cell-based functional assays. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel anti-inflammatory therapeutics.

Introduction and a Hypothesis Rooted in Structural Analogy

This compound is a benzoic acid derivative with the chemical structure illustrated below. A thorough review of the current scientific literature reveals a notable absence of studies detailing its specific biological targets and mechanism of action. However, the structural scaffold of this compound, featuring a substituted benzene ring with a carboxylic acid moiety, shares significant homology with a known class of anti-inflammatory compounds: selective phosphodiesterase 4 (PDE4) inhibitors.[1][2][3][4] For instance, Roflumilast, an approved therapeutic for chronic obstructive pulmonary disease (COPD), operates through this precise mechanism.[5][6][7][8]

The core hypothesis of this guide is that This compound functions as an inhibitor of the PDE4 enzyme. This inhibition leads to an accumulation of intracellular cyclic adenosine monophosphate (cAMP), a critical second messenger, particularly in inflammatory cells. The subsequent activation of downstream signaling cascades, primarily through Protein Kinase A (PKA), is predicted to culminate in a broad spectrum of anti-inflammatory effects.

The Central Role of Phosphodiesterase 4 (PDE4) in cAMP Signaling

Phosphodiesterases (PDEs) are a superfamily of enzymes that are essential for the regulation of intracellular signaling pathways mediated by the second messengers cAMP and cyclic guanosine monophosphate (cGMP).[9] The PDE4 family is specific for the hydrolysis of cAMP and is the predominant PDE isotype expressed in inflammatory and immune cells, including T-cells, neutrophils, and macrophages.[10][11]

The catalytic domain of PDE4 contains a deep substrate-binding pocket that accommodates the cAMP molecule.[12][13] Inhibition of PDE4 prevents the degradation of cAMP to its inactive form, 5'-AMP, thereby elevating intracellular cAMP levels. This elevation is the lynchpin of the anti-inflammatory effects of PDE4 inhibitors.

Downstream Consequences of PDE4 Inhibition in Inflammatory Cells

The elevation of intracellular cAMP in immune cells triggers a cascade of anti-inflammatory responses.[14][15][16] The primary effector of cAMP is Protein Kinase A (PKA).[9] Activated PKA phosphorylates a multitude of downstream targets, including transcription factors such as the cAMP response element-binding protein (CREB).

Phosphorylated CREB translocates to the nucleus and modulates gene expression, leading to:

-

Suppression of Pro-inflammatory Mediators: A reduction in the production of cytokines like tumor necrosis factor-alpha (TNF-α), interleukins (e.g., IL-2, IL-12), and interferons.

-

Upregulation of Anti-inflammatory Cytokines: An increase in the synthesis of anti-inflammatory cytokines such as IL-10.

-

Inhibition of Inflammatory Cell Function: Reduced proliferation and activation of T-cells, and diminished reactive oxygen species (ROS) production by neutrophils.

Experimental Protocols for Hypothesis Validation

To empirically validate the hypothesis that this compound is a PDE4 inhibitor, a tiered experimental approach is recommended. This involves an initial in vitro biochemical assay to confirm direct enzyme inhibition, followed by a cell-based assay to assess its functional effects in a physiological context.

In Vitro PDE4 Enzyme Inhibition Assay ([3H]-cAMP Radioassay)

This biochemical assay directly measures the inhibition of recombinant human PDE4 activity.

Materials:

-

Recombinant human PDE4B or PDE4D enzyme

-

[3H]-cAMP (Tritiated cAMP)

-

Assay Buffer (e.g., 40 mM Tris-HCl pH 8.0, 1 mM MgCl2, 0.1 mg/mL BSA)

-

Snake venom nucleotidase (from Crotalus atrox)

-

Anion-exchange resin (e.g., Dowex 1x8)

-

This compound (dissolved in DMSO)

-

Roflumilast (positive control, dissolved in DMSO)

-

Scintillation cocktail and vials

-

Liquid scintillation counter

Step-by-Step Protocol: [17]

-

Reaction Setup: In a microcentrifuge tube, combine 40 µL of assay buffer, 10 µL of varying concentrations of this compound (or Roflumilast/DMSO vehicle), and 25 µL of diluted recombinant PDE4 enzyme. Pre-incubate for 10 minutes at 30°C.

-

Initiate Reaction: Add 25 µL of [3H]-cAMP substrate solution to initiate the enzymatic reaction. The final reaction volume is 100 µL. Incubate for 15 minutes at 30°C.

-

Terminate Reaction: Stop the reaction by boiling the tubes for 2 minutes, followed by cooling on ice.

-

Convert 5'-AMP to Adenosine: Add 25 µL of snake venom nucleotidase (1 mg/mL) to each tube and incubate for 10 minutes at 30°C. This converts the [3H]-5'-AMP product to [3H]-adenosine.

-

Separate Product from Substrate: Add 200 µL of a 50% slurry of Dowex anion-exchange resin to each tube. The resin binds the unreacted, negatively charged [3H]-cAMP, while the uncharged [3H]-adenosine product remains in the supernatant.

-

Quantification: Centrifuge the tubes to pellet the resin. Transfer a defined volume of the supernatant to a scintillation vial containing scintillation cocktail.

-

Data Acquisition: Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control. Plot the percent inhibition against the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Intracellular cAMP Quantification Assay (HTRF)

This assay measures the ability of the test compound to increase intracellular cAMP levels in a cellular context, typically in response to a stimulatory agent.

Materials:

-

A suitable cell line expressing PDE4 (e.g., HEK293 cells, U937 monocytes)

-

Cell culture medium and supplements

-

Forskolin (an adenylyl cyclase activator)

-

This compound (dissolved in DMSO)

-

Roflumilast (positive control, dissolved in DMSO)

-

HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit (e.g., from Cisbio, PerkinElmer)[18][19][20][21][22]

-

HTRF-compatible microplate reader

Step-by-Step Protocol: [21]

-

Cell Plating: Seed cells into a 384-well, low-volume, white microplate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with varying concentrations of this compound or controls for 30 minutes at 37°C.

-

Cell Stimulation: Add a sub-maximal concentration of forskolin to all wells (except for the unstimulated control) to induce cAMP production. Incubate for 30 minutes at 37°C.

-

Cell Lysis and Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) to all wells as per the manufacturer's instructions.

-

Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

-

Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence at both 665 nm (acceptor) and 620 nm (donor).

-

Data Analysis: Calculate the 665/620 nm ratio and the Delta F % according to the kit's protocol. The signal is inversely proportional to the intracellular cAMP concentration. Plot the cAMP concentration (or HTRF ratio) against the log concentration of the compound to determine the EC50 value.

Hypothetical Data and Interpretation

Should this compound be a potent and selective PDE4 inhibitor, the experimental data would be expected to resemble the hypothetical results presented below.

| Assay Type | Compound | Target | IC50 / EC50 (nM) | Interpretation |

| In Vitro Enzyme Assay | This compound | PDE4B | 15.2 | Potent inhibition of the PDE4B isoform. |

| Roflumilast (Control) | PDE4B | 2.5 | Confirms assay validity with a known potent inhibitor.[5] | |

| Cell-Based cAMP Assay | This compound | U937 cells | 45.8 | Demonstrates cell permeability and functional activity. |

| Roflumilast (Control) | U937 cells | 8.1 | Confirms cellular assay validity. |

Table 1: Hypothetical quantitative data for this compound as a PDE4 inhibitor.

Conclusion and Future Directions

This technical guide has articulated a scientifically plausible, albeit currently hypothetical, mechanism of action for this compound as a selective inhibitor of phosphodiesterase 4. The structural similarities to known PDE4 inhibitors provide a strong rationale for this hypothesis. The provided experimental protocols offer a clear and robust pathway for the empirical validation of this proposed mechanism.

Should the hypothesis be confirmed, this compound could represent a novel lead compound for the development of anti-inflammatory therapeutics. Future research should then focus on its selectivity across different PDE families, its pharmacokinetic and pharmacodynamic properties in vivo, and its efficacy in animal models of inflammatory diseases such as COPD, asthma, or psoriasis.

References

- 1. benchchem.com [benchchem.com]

- 2. iomcworld.com [iomcworld.com]

- 3. Identification and structure-activity relationship exploration of uracil-based benzoic acid and ester derivatives as novel dipeptidyl Peptidase-4 inhibitors for the treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rndsystems.com [rndsystems.com]

- 6. The Role of the Pharmacist in Optimizing Outcomes With Roflumilast, a PDE4 Inhibitor for the Treatment of COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Roflumilast? [synapse.patsnap.com]

- 9. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] Implications of PDE4 structure on inhibitor selectivity across PDE families | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Structures of the four subfamilies of phosphodiesterase-4 provide insight into the selectivity of their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structures of the four subfamilies of phosphodiesterase-4 provide insight into the selectivity of their inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The cAMP Pathway as Therapeutic Target in Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. omicsonline.org [omicsonline.org]

- 16. researchgate.net [researchgate.net]

- 17. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. revvity.com [revvity.com]

- 19. myassays.blob.core.windows.net [myassays.blob.core.windows.net]

- 20. researchgate.net [researchgate.net]

- 21. youtube.com [youtube.com]

- 22. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of 3-Methoxy-4-propoxybenzoic Acid

This guide provides an in-depth technical overview of the critical physicochemical properties of 3-Methoxy-4-propoxybenzoic acid, focusing on its solubility and stability. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with actionable experimental protocols to facilitate the effective use of this compound in a laboratory setting.

Introduction and Physicochemical Profile

This compound is a benzoic acid derivative with potential applications as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). A thorough understanding of its solubility and stability is paramount for its successful application, influencing everything from reaction kinetics and purification strategies to formulation development and shelf-life.

The molecular structure, featuring a carboxylic acid group, a methoxy group, and a propoxy group, dictates its behavior in various chemical environments. The carboxylic acid moiety provides a site for pH-dependent ionization, while the ether linkages and the aromatic ring influence its lipophilicity and potential degradation pathways.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source / Method |

| CAS Number | 3535-32-8 | [1][2] |

| Molecular Formula | C11H14O4 | [1][2] |

| Molecular Weight | 210.23 g/mol | [1][2] |

| Chemical Structure | CCCOC1=C(OC)C=C(C(O)=O)C=C1 | [1] |

| Predicted XlogP | 2.5 | [3] |

| Predicted pKa | ~4-5 | (Estimated based on benzoic acid) |

| Appearance | White to off-white crystalline powder | (Inferred from similar compounds)[4] |

Solubility Profile

The solubility of this compound is a function of its structure and the properties of the solvent system. Its amphiphilic nature, with a polar carboxylic acid group and a nonpolar substituted benzene ring, allows for solubility in a range of solvents.

Theoretical Considerations

-

pH-Dependent Aqueous Solubility : The carboxylic acid group (with an estimated pKa of ~4-5) is the primary driver of aqueous solubility. At pH values significantly below the pKa, the molecule will be in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid deprotonates to form the more soluble carboxylate salt. This behavior is critical for designing dissolution and formulation strategies.

-

Organic Solvent Solubility : The presence of the propoxy and methoxy groups, along with the benzene ring, contributes to its lipophilicity (Predicted XlogP of 2.5)[3]. This suggests good solubility in moderately polar to nonpolar organic solvents. It is expected to be soluble in common organic solvents like methanol, ethanol, dimethyl sulfoxide (DMSO), and acetone.

Experimental Protocol for Solubility Assessment

This protocol provides a framework for determining the kinetic solubility of this compound. A stability-indicating analytical method, such as the HPLC-UV method described in Section 4, is essential for accurate quantification.

Methodology:

-

Preparation of Stock Solution : Prepare a high-concentration stock solution (e.g., 10 mg/mL) of the compound in a highly solubilizing solvent like DMSO.

-

Solvent Plate Preparation : Dispense the desired aqueous buffers (e.g., pH 2.0, 5.0, 7.4, 9.0) and organic solvents into a 96-well plate.

-

Compound Addition : Add a small aliquot of the DMSO stock solution to each well, typically a 1:100 dilution, to minimize the effect of the co-solvent.

-

Equilibration : Seal the plate and shake at a controlled temperature (e.g., 25°C) for a set period (e.g., 2-24 hours) to allow the system to reach equilibrium.

-

Separation of Undissolved Compound : Centrifuge the plate to pellet any precipitate.

-

Sample Analysis : Carefully transfer the supernatant to a new plate and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

Below is a workflow diagram for the solubility assessment protocol.

Caption: Experimental workflow for kinetic solubility assessment.

Chemical Stability Profile

Evaluating the chemical stability of this compound is crucial for determining appropriate storage conditions and identifying potential degradation products. Forced degradation studies expose the compound to harsh conditions to accelerate its decomposition.

Forced Degradation (Stress Testing)

Forced degradation studies should be performed in both solution and solid states. A typical study involves exposing the compound to hydrolytic, oxidative, photolytic, and thermal stress.

-

Hydrolytic Stability : The ester-like ether (methoxy and propoxy) linkages could be susceptible to hydrolysis under extreme pH conditions, although they are generally more stable than esters. The primary degradation pathway would likely involve cleavage of these ether bonds.

-

Oxidative Stability : The benzene ring and ether groups can be susceptible to oxidation. The reaction with a strong oxidizing agent like hydrogen peroxide will reveal this liability.

-

Photostability : The aromatic ring can absorb UV light, potentially leading to photodegradation. Studies should be conducted according to ICH Q1B guidelines.

-

Thermal Stability : The stability of the compound at elevated temperatures should be assessed to determine its melting point and decomposition temperature.

The following diagram outlines the typical workflow for a forced degradation study.

Caption: Workflow for forced degradation (stress testing) studies.

Recommended Storage

Based on the general stability of related benzoic acid derivatives, this compound is expected to be relatively stable under standard storage conditions[4]. For long-term storage, it is recommended to keep the compound in a tightly sealed container, protected from light, in a cool and dry place.

Analytical Methodology: Stability-Indicating HPLC-UV

A robust analytical method is required to separate the parent compound from any potential degradants, ensuring accurate quantification in both solubility and stability studies. While a specific method for this compound is not published, a standard reverse-phase HPLC-UV method for similar aromatic acids can be readily adapted[5].

Protocol: HPLC-UV Method for Quantification

-

Instrumentation : A High-Performance Liquid Chromatograph equipped with a UV detector and a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5].

-

Chromatographic Conditions :

-

Mobile Phase : A gradient or isocratic mixture of acetonitrile and water containing 0.1% phosphoric or formic acid to ensure the carboxylic acid is protonated[5]. A good starting point would be a 50:50 (v/v) mixture.

-

Flow Rate : 1.0 mL/min[5].

-

Detection Wavelength : Determined by scanning a dilute solution of the compound in the mobile phase from 200-400 nm to find the wavelength of maximum absorbance (λmax), expected to be around 254 nm[5].

-

Injection Volume : 10-20 µL.

-

Column Temperature : 30°C.

-

-

Standard and Sample Preparation :

-

Standard Stock Solution : Accurately weigh and dissolve the reference standard in the mobile phase to create a stock solution (e.g., 1 mg/mL)[5].

-

Calibration Standards : Prepare a series of dilutions from the stock solution to construct a calibration curve covering the expected concentration range of the samples[5].

-

Sample Preparation : Dilute the samples from the solubility or stability studies with the mobile phase to fall within the calibration range.

-

-

Method Validation : The method should be validated for specificity, linearity, accuracy, precision, and range to ensure it is "stability-indicating." This involves demonstrating that degradation products do not co-elute with the main peak.

Conclusion

This guide outlines the key considerations for the solubility and stability of this compound. While specific experimental data for this compound is limited in public literature, its behavior can be predicted based on its chemical structure and data from analogous compounds. The provided protocols offer a robust starting point for researchers to experimentally determine these critical parameters, enabling the confident use of this compound in further research and development activities.

References

An In-Depth Technical Guide to 3-Methoxy-4-propoxybenzoic Acid Derivatives and Analogues for Drug Discovery Professionals

This guide provides a comprehensive technical overview of 3-methoxy-4-propoxybenzoic acid derivatives and their analogues, offering valuable insights for researchers, scientists, and professionals engaged in drug development. The content delves into the synthesis, biological activities, and structure-activity relationships (SAR) of this promising class of compounds, supported by experimental protocols and mechanistic insights.

Introduction: The Therapeutic Potential of Substituted Benzoic Acids

Substituted benzoic acid scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The strategic placement of functional groups on the phenyl ring can profoundly influence the molecule's physicochemical properties, pharmacokinetic profile, and biological activity. The 3-methoxy-4-alkoxybenzoic acid framework, in particular, has garnered significant interest due to its presence in a variety of bioactive molecules. This guide will focus specifically on derivatives of this compound and its close analogues, exploring their potential across various therapeutic areas.

The versatility of the this compound core lies in its synthetic tractability. The carboxylic acid moiety serves as a convenient handle for the generation of a diverse library of derivatives, including esters and amides, through standard coupling reactions.[1] Furthermore, the methoxy and propoxy groups can engage in key interactions with biological targets and modulate properties such as lipophilicity and metabolic stability.

Synthetic Strategies and Methodologies

The synthesis of this compound derivatives typically commences from readily available starting materials such as vanillic acid (4-hydroxy-3-methoxybenzoic acid). The propoxy group is introduced via Williamson ether synthesis, a robust and high-yielding reaction. Subsequent derivatization of the carboxylic acid opens a gateway to a vast chemical space of esters and amides.

Synthesis of the Core Scaffold: this compound

A common and efficient route to the core scaffold involves the O-alkylation of a protected vanillic acid derivative.

Experimental Protocol: Synthesis of Ethyl 3-methoxy-4-propoxybenzoate

-

Esterification of Vanillic Acid: To a solution of 4-hydroxy-3-methoxybenzoic acid (1 eq.) in ethanol, add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours. After cooling, neutralize the reaction with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield ethyl 4-hydroxy-3-methoxybenzoate.

-

Propoxylation: To a solution of ethyl 4-hydroxy-3-methoxybenzoate (1 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add potassium carbonate (1.5 eq.) and 1-bromopropane (1.2 eq.). Heat the reaction mixture to 70-80°C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude ethyl 3-methoxy-4-propoxybenzoate, which can be purified by column chromatography.

-

Hydrolysis (Optional): To obtain the free acid, the resulting ester can be hydrolyzed by refluxing with an aqueous solution of sodium hydroxide, followed by acidification with a mineral acid like hydrochloric acid.

This protocol provides a reliable method for producing the key intermediate for further derivatization. A similar strategy is employed in the synthesis of the pharmaceutical agent bosutinib, which features a 3-methoxy-4-(3-chloropropoxy)benzoate core, highlighting the industrial relevance of this synthetic approach.[2]

Synthesis of Amide Derivatives

Amide bond formation is a cornerstone of medicinal chemistry. The carboxylic acid of this compound can be activated and coupled with a wide array of primary and secondary amines to generate a library of N-substituted benzamides.

Experimental Protocol: General Procedure for Amide Synthesis

-

Acid Chloride Formation: To a solution of this compound (1 eq.) in an inert solvent like dichloromethane or toluene, add thionyl chloride (1.5 eq.) and a catalytic amount of DMF. Reflux the mixture for 2-3 hours. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 3-methoxy-4-propoxybenzoyl chloride.

-

Amide Coupling: Dissolve the crude acid chloride in a fresh portion of anhydrous dichloromethane and cool to 0°C. Add a solution of the desired amine (1.1 eq.) and a base such as triethylamine (1.5 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate. The resulting amide can be purified by recrystallization or column chromatography.

Alternatively, peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DCC (N,N'-Dicyclohexylcarbodiimide) in the presence of an activating agent like HOBt (Hydroxybenzotriazole) can be employed for a milder and often more efficient amide bond formation.

Diagram: General Synthetic Scheme for this compound Derivatives

Caption: General synthetic pathways to this compound and its amide and ester derivatives.

Biological Activities and Therapeutic Applications

While specific biological data for a wide range of this compound derivatives is an emerging area of research, the broader class of alkoxy-substituted benzoic acids has demonstrated significant potential in several therapeutic areas. Structure-activity relationship (SAR) studies on related compounds provide valuable insights into the likely bioactivities of this particular scaffold.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of substituted benzamides. The arrangement and nature of substituents on the benzamide core can lead to potent and selective inhibition of various cancer-related targets. For instance, a series of 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamides were synthesized and evaluated for their antiplatelet activity, with some compounds showing promising results.[3][4] While not a direct measure of anticancer efficacy, the inhibition of platelet aggregation can be relevant in cancer metastasis.

Furthermore, the structure-activity relationship of bis-benzamides has been explored as inhibitors of the androgen receptor-coactivator interaction, a key pathway in prostate cancer. These studies revealed that specific substitutions on the benzamide rings are crucial for potent anticancer activity, with IC50 values in the nanomolar range being achieved.[1] Although these examples do not feature the exact 3-methoxy-4-propoxy substitution pattern, they underscore the potential of the benzamide scaffold in oncology.

Table 1: Anticancer Activity of Related Benzamide Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Bis-benzamides | LNCaP (Prostate) | 0.016 - 0.090 | [1] |

| Coumarin-bearing Benzamides | HepG2 (Liver) | Varies | [5] |

Anti-inflammatory and Analgesic Properties

Benzoic acid derivatives have a long history as anti-inflammatory and analgesic agents, with aspirin being the most famous example. More complex derivatives continue to be explored for improved efficacy and safety profiles. While direct studies on the anti-inflammatory properties of this compound derivatives are limited, related compounds have shown significant activity. For example, derivatives of 5-acetamido-2-hydroxy benzoic acid have demonstrated anti-nociceptive effects.[6] The 3-methoxy-4-alkoxy substitution pattern is a common feature in molecules designed to modulate inflammatory pathways.

Enzyme Inhibition

The benzamide moiety is a versatile pharmacophore that can be tailored to inhibit a wide range of enzymes. A comprehensive structure-activity relationship analysis of benzamide derivatives as histone deacetylase 1 (HDAC1) inhibitors has been conducted, providing a roadmap for designing potent and selective inhibitors.[7][8] HDAC inhibitors are an important class of anticancer agents. The insights from these studies, which highlight the importance of specific interactions within the enzyme's binding pocket, can be applied to the design of novel 3-methoxy-4-propoxybenzamide-based enzyme inhibitors.

Structure-Activity Relationship (SAR) Insights

Based on the available literature for related compounds, several key SAR principles can be extrapolated for the design of novel this compound derivatives.

-

The Amide Moiety: The nature of the amine coupled to the benzoic acid core is a critical determinant of biological activity. Aromatic and heteroaromatic amines often provide opportunities for additional π-π stacking or hydrogen bonding interactions with the target protein. The substitution pattern on these amine fragments can be fine-tuned to optimize potency and selectivity.

-

The Alkoxy Groups: The 3-methoxy and 4-propoxy groups are expected to influence the compound's conformation and lipophilicity. The methoxy group can act as a hydrogen bond acceptor, while the propoxy chain can engage in hydrophobic interactions within a binding pocket. The length and nature of the alkoxy group at the 4-position can be varied to probe the size and characteristics of the target's binding site.

-

The Benzene Ring Core: Further substitution on the benzoic acid ring itself can be explored to modulate electronic properties and introduce additional interaction points. However, this may also increase synthetic complexity.

Diagram: Key Structural Features for Biological Activity

Caption: Key structural components of 3-methoxy-4-propoxybenzamides and their potential roles in biological activity.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While the direct exploration of its derivatives is still in its early stages, the wealth of information available for related alkoxy-substituted benzamides and benzoic acids provides a strong rationale for further investigation.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound amides and esters. Screening these compounds against a panel of relevant biological targets, including cancer cell lines, inflammatory mediators, and key enzymes, will be crucial for identifying lead compounds. Detailed SAR studies, supported by computational modeling, will guide the optimization of these initial hits to improve their potency, selectivity, and drug-like properties.

References

- 1. A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis, and biological evaluation of 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamide derivatives as potential antiplatelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - Universidad Andrés Bello [researchers.unab.cl]

An In-depth Technical Guide to 3-Methoxy-4-propoxybenzoic Acid: Synthesis, Properties, and Potential Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3-methoxy-4-propoxybenzoic acid, a derivative of the naturally occurring phenolic compound, vanillic acid. While the specific historical discovery of this compound is not extensively documented in scientific literature, its synthesis is readily achievable through established organic chemistry principles. This guide will focus on the logical synthesis, physicochemical properties, and, by extension from structurally related molecules, the potential biological activities and applications of this compound. This document is intended to serve as a valuable resource for researchers, medicinal chemists, and professionals in drug development by providing a foundational understanding of this compound's potential as a building block in the synthesis of novel therapeutic agents.

Introduction and Physicochemical Properties

This compound (CAS No. 3535-32-8) is a substituted benzoic acid derivative characterized by a methoxy group at the C3 position and a propoxy group at the C4 position of the benzene ring.[1][2] This structural arrangement, particularly the ether linkage at the para-position relative to the carboxylic acid, imparts specific chemical properties that make it an interesting candidate for further chemical modifications and biological screening.

The parent compound, vanillic acid (4-hydroxy-3-methoxybenzoic acid), is a well-known natural product with a wide range of documented biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[3][4] The etherification of the phenolic hydroxyl group in vanillic acid to a propoxy group in this compound is expected to modulate its lipophilicity and, consequently, its pharmacokinetic and pharmacodynamic profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 3535-32-8 | [1][2] |

| Molecular Formula | C₁₁H₁₄O₄ | [1] |

| Molecular Weight | 210.23 g/mol | [1] |

| Melting Point | 179-181 °C | [5] |

| Boiling Point | 330.2 °C at 760 mmHg | [5] |

| Appearance | White to off-white crystalline powder | Inferred from related compounds |

Synthesis of this compound

The most logical and widely applicable method for the synthesis of this compound is the Williamson ether synthesis.[6][7] This classic organic reaction involves the O-alkylation of a phenol or its corresponding phenoxide with an alkyl halide.[7] In this case, the readily available and naturally derived vanillic acid serves as the ideal starting material.

The synthesis can be conceptualized as a two-step process: protection of the carboxylic acid group followed by etherification of the phenolic hydroxyl group, and subsequent deprotection. However, a more direct approach involves the selective alkylation of the more acidic phenolic hydroxyl group under basic conditions.

Causality Behind Experimental Choices

The choice of the Williamson ether synthesis is predicated on its reliability, high yield, and the ready availability of the starting materials. Vanillic acid is a bio-based starting material, which aligns with the principles of green chemistry. The selection of a suitable base is critical to deprotonate the phenolic hydroxyl group, forming the nucleophilic phenoxide ion. A moderately strong base like potassium carbonate is often sufficient for this purpose. The use of a polar aprotic solvent such as dimethylformamide (DMF) or acetone facilitates the SN2 reaction by solvating the cation of the base and leaving the anionic nucleophile more reactive. 1-Bromopropane is chosen as the propylating agent due to its good reactivity as a primary alkyl halide, which minimizes the potential for competing elimination reactions.[6]

Experimental Protocol: Synthesis via Williamson Etherification

The following protocol outlines a detailed, step-by-step methodology for the synthesis of this compound from vanillic acid.

Step 1: Esterification of Vanillic Acid (Protection of Carboxylic Acid)

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve vanillic acid (1 equivalent) in an excess of methanol.

-

Acid Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl vanillate.

Step 2: O-Propylation of Methyl Vanillate

-

Reagent Setup: In a clean, dry round-bottom flask, add methyl vanillate (1 equivalent) and a suitable polar aprotic solvent such as acetone or DMF.

-

Base Addition: Add anhydrous potassium carbonate (1.5-2 equivalents) to the mixture.

-

Alkyl Halide Addition: To the stirring suspension, add 1-bromopropane (1.2-1.5 equivalents) dropwise.

-

Reaction: Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude methyl 3-methoxy-4-propoxybenzoate.

Step 3: Hydrolysis of the Ester (Deprotection)

-

Hydrolysis: Dissolve the crude ester from the previous step in a mixture of methanol and an aqueous solution of sodium hydroxide (2-3 equivalents).

-

Reflux: Heat the mixture to reflux for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).

-

Acidification: Cool the reaction mixture in an ice bath and acidify with dilute hydrochloric acid until the pH is acidic (pH ~2-3), leading to the precipitation of the carboxylic acid.

-

Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Visualization of the Synthetic Workflow

Caption: Synthetic pathway for this compound from vanillic acid.

Potential Biological Activities and Applications in Drug Development

While specific biological data for this compound is sparse in the public domain, the extensive research on vanillic acid and its derivatives provides a strong basis for predicting its potential pharmacological activities.[3][8] The introduction of a propoxy group increases the lipophilicity of the molecule compared to vanillic acid, which can enhance its ability to cross biological membranes and potentially improve its oral bioavailability.

Predicted Biological Activities

-

Antimicrobial Activity: Benzoic acid and its derivatives are known for their antimicrobial properties.[8] The increased lipophilicity of this compound may enhance its ability to disrupt microbial cell membranes, suggesting potential applications as an antimicrobial agent.

-

Anti-inflammatory and Analgesic Effects: Many benzoic acid derivatives exhibit anti-inflammatory and analgesic properties.[9] For instance, 2-propoxybenzoic acid is used as an intermediate in the synthesis of anti-inflammatory and analgesic drugs.[10] It is plausible that this compound could serve as a scaffold for the development of novel anti-inflammatory agents.

-

Antioxidant Activity: The phenolic nature of the parent compound, vanillic acid, is responsible for its antioxidant properties.[3] While the phenolic hydroxyl group is etherified in this compound, the overall electron-donating nature of the alkoxy groups on the aromatic ring may still confer some antioxidant capacity.

Role as a Pharmaceutical Intermediate

Structurally similar alkoxybenzoic acids are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs).[9] The carboxylic acid and the alkoxy groups of this compound provide reactive handles for further chemical modifications, making it a versatile building block for the synthesis of more complex molecules with desired therapeutic properties.

Conclusion

This compound is a synthetically accessible derivative of the natural product vanillic acid. While its discovery and history are not well-documented, its synthesis can be reliably achieved through the Williamson ether synthesis. Based on the known biological activities of structurally related alkoxybenzoic acids, it holds potential as a lead compound or a synthetic intermediate in the development of new therapeutic agents, particularly in the areas of antimicrobial and anti-inflammatory research. This guide provides a solid foundation for researchers and drug development professionals to explore the synthetic utility and pharmacological potential of this compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Biological effects of vanillic acid, iso-vanillic acid, and orto-vanillic acid as environmental pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. Structure-activity relationships of vanillic acid ester analogs in inhibitory effect of antigen-mediated degranulation in rat basophilic leukemia RBL-2H3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. chemimpex.com [chemimpex.com]

- 10. chembk.com [chembk.com]

An In-Depth Technical Guide to the Synthesis of 3-Methoxy-4-propoxybenzoic Acid: A Researcher's Companion

Abstract

This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed exposition on the synthesis of 3-methoxy-4-propoxybenzoic acid. This valuable benzoic acid derivative serves as a key building block in the development of various pharmaceutical agents. This guide delineates a strategic and efficient synthetic pathway commencing from readily available starting materials. The core of this synthesis revolves around the strategic protection of the carboxylic acid functionality, followed by a Williamson ether synthesis to introduce the propoxy group, and concluding with deprotection to yield the final product. Each experimental stage is meticulously detailed, underpinned by a discussion of the mechanistic rationale and field-proven insights to ensure reproducibility and high yield. This document is structured to serve as a practical laboratory guide, complete with step-by-step protocols, data presentation in tabular format, and visual representations of the synthetic workflow.

Introduction: The Significance of this compound

This compound is a polysubstituted benzoic acid derivative of significant interest in medicinal chemistry and drug discovery. Its structural framework, featuring a blend of hydrophilic (carboxylic acid) and lipophilic (methoxy and propoxy) moieties, makes it a versatile scaffold for the synthesis of complex molecules with potential therapeutic applications. The strategic placement of the methoxy and propoxy groups on the benzene ring can influence the molecule's binding affinity to biological targets and its pharmacokinetic properties. A thorough understanding of its synthesis is therefore paramount for researchers engaged in the design and development of novel therapeutics.

This guide focuses on a robust and logical synthetic approach, prioritizing commercially available and cost-effective starting materials. The chosen pathway emphasizes procedural clarity and safety, making it adaptable for both small-scale research and larger-scale production.

Strategic Synthesis Pathway: From Vanillic Acid to the Target Molecule

The most logical and efficient synthetic route to this compound commences with vanillic acid (4-hydroxy-3-methoxybenzoic acid) . Vanillic acid is a naturally occurring phenolic acid, making it an attractive and sustainable starting material[1]. The synthesis is designed as a three-step process:

-

Esterification: Protection of the carboxylic acid group of vanillic acid as a methyl ester. This is a crucial step to prevent the acidic proton of the carboxylic acid from interfering with the subsequent base-mediated O-alkylation.

-

O-Propylation (Williamson Ether Synthesis): Introduction of the n-propoxy group at the 4-position of the benzene ring via a nucleophilic substitution reaction. This is the key bond-forming step that builds the core structure of the target molecule.

-

Hydrolysis: Deprotection of the methyl ester to regenerate the carboxylic acid, yielding the final product, this compound.

This strategic sequence ensures high selectivity and yield at each stage.

Visualizing the Synthetic Workflow

The overall synthetic scheme is depicted below, providing a clear visual roadmap from the starting material to the final product.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for each synthetic transformation. The protocols are designed to be self-validating, with clear instructions and rationale for each step.

Step 1: Esterification of Vanillic Acid to Methyl Vanillate

The initial step involves the protection of the carboxylic acid group of vanillic acid as a methyl ester. Fischer esterification, using methanol in the presence of a catalytic amount of strong acid, is a classic and efficient method for this transformation.

Reaction Principle: The esterification proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Experimental Protocol:

-

To a solution of vanillic acid (1 equivalent) in methanol (10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the excess methanol.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl vanillate as a solid. The product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexane.

| Parameter | Value | Reference |

| Starting Material | Vanillic Acid | [1] |

| Reagents | Methanol, Sulfuric Acid | |

| Reaction Time | 4-6 hours | |

| Temperature | Reflux | |

| Typical Yield | >95% | |

| Product | Methyl Vanillate | [2][3][4][5][6] |

Step 2: O-Propylation of Methyl Vanillate

This key step utilizes the Williamson ether synthesis to introduce the n-propoxy group onto the phenolic hydroxyl group of methyl vanillate.[7][8][9][10][11] This SN2 reaction requires a suitable base to deprotonate the phenol, generating a phenoxide ion that acts as the nucleophile.

Reaction Principle: The Williamson ether synthesis is a reliable method for forming ethers.[7][8][9][10][11] The phenolic proton of methyl vanillate is weakly acidic and can be removed by a moderately strong base, such as potassium carbonate. The resulting phenoxide anion then attacks the primary alkyl halide (n-propyl bromide) in a classic SN2 fashion, displacing the bromide ion and forming the ether linkage.

Experimental Protocol:

-

To a solution of methyl vanillate (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, add anhydrous potassium carbonate (1.5-2.0 equivalents).

-

To this suspension, add n-propyl bromide (1.2-1.5 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 4-8 hours. Monitor the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude methyl 3-methoxy-4-propoxybenzoate. The product can be purified by column chromatography on silica gel.

| Parameter | Value | Reference |

| Starting Material | Methyl Vanillate | [2][3][4][5][6] |

| Reagents | n-Propyl Bromide, K₂CO₃, DMF | [12] |

| Reaction Time | 4-8 hours | [12] |

| Temperature | 60-70 °C | [12] |

| Typical Yield | 85-95% | [12] |

| Product | Methyl 3-Methoxy-4-propoxybenzoate |

Step 3: Hydrolysis of Methyl 3-Methoxy-4-propoxybenzoate

The final step is the deprotection of the methyl ester to yield the target carboxylic acid. This is typically achieved by base-catalyzed hydrolysis (saponification).

Reaction Principle: The hydrolysis of the ester is a nucleophilic acyl substitution reaction where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to give the carboxylate salt and methanol. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid.

Experimental Protocol:

-

Dissolve methyl 3-methoxy-4-propoxybenzoate (1 equivalent) in a mixture of methanol and water.

-

Add an excess of sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify to a pH of 2-3 with concentrated hydrochloric acid.

-

The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.

| Parameter | Value | Reference |

| Starting Material | Methyl 3-Methoxy-4-propoxybenzoate | |

| Reagents | Sodium Hydroxide, Methanol, Water, HCl | [13] |

| Reaction Time | 2-4 hours | [13] |

| Temperature | Reflux | [13] |

| Typical Yield | >90% | [13] |

| Final Product | This compound | [14][15] |

Visualizing the Key Mechanistic Step: Williamson Ether Synthesis

The following diagram illustrates the SN2 mechanism of the O-propylation step.

Caption: Mechanism of the Williamson Ether Synthesis.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.